N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate
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Overview
Description
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate typically involves multi-step organic reactions. One common method includes the condensation of N-Methyl-4-piperidyl with alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate under controlled conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as reductive amination, cyclization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-piperidyl acetate-1-13C: A similar compound used in isotopic labeling studies.
N-Methyl-4-piperidyl acetate: Another piperidine derivative with different functional groups.
Uniqueness
N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a quinoline moiety makes it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
86518-67-4 |
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Molecular Formula |
C25H26ClN3O4 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[1-(1-methylpiperidin-4-yl)oxy-1-oxopropan-2-yl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-16(24(30)33-18-10-13-29(2)14-11-18)32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15-16,18H,10-11,13-14H2,1-2H3,(H,27,28) |
InChI Key |
OOTAICQTJVLOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCN(CC1)C)OC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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